
6-Bromo-5-chloro-8-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClIN and a molecular weight of 368.40 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
The synthesis of 6-Bromo-5-chloro-8-iodoquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
For industrial production, the synthesis may involve transition metal-catalyzed reactions and green reaction protocols to ensure high yield and environmental sustainability . These methods are optimized for large-scale production, focusing on cost-effectiveness and minimizing hazardous by-products.
Analyse Chemischer Reaktionen
6-Bromo-5-chloro-8-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and iodine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a significant reaction for forming carbon–carbon bonds in this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-chloro-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-chloro-8-iodoquinoline is not fully understood, but it is believed to involve interactions with molecular targets such as DNA and enzymes . In medicinal applications, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline-based drugs.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-chloro-8-iodoquinoline can be compared with other quinoline derivatives such as:
- 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
These compounds also exhibit significant biological activities, including antiproliferative effects against cancer cells . The uniqueness of this compound lies in its specific halogen substitutions, which can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C9H4BrClIN |
|---|---|
Molekulargewicht |
368.39 g/mol |
IUPAC-Name |
6-bromo-5-chloro-8-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H |
InChI-Schlüssel |
PLJJQQVYVZKMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2N=C1)I)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


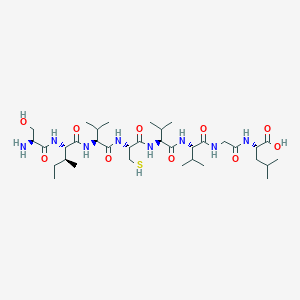
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
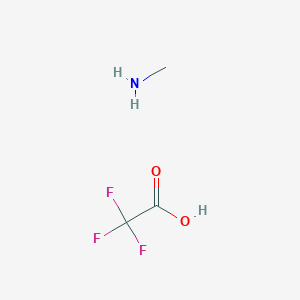
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
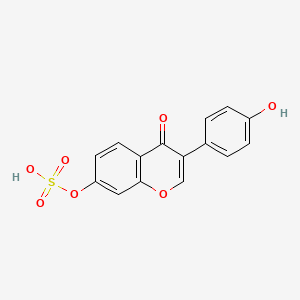
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
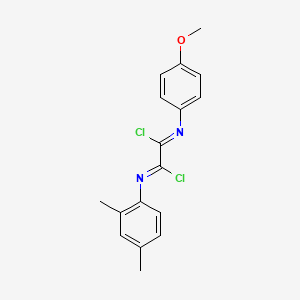
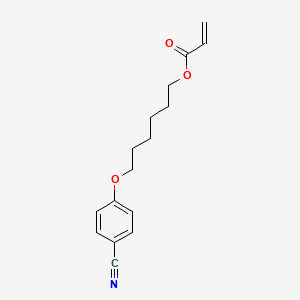
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
